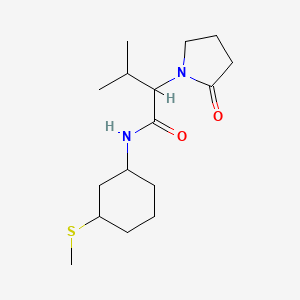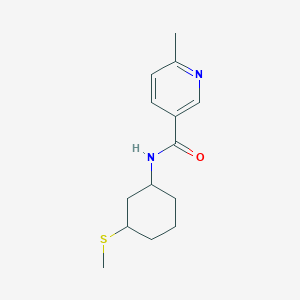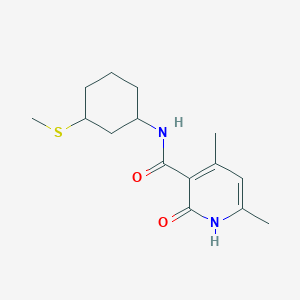
4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of pyridine-3-carboxamide derivatives and has been studied for its various biochemical and physiological effects.
作用機序
The exact mechanism of action of 4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide is not fully understood. However, studies have suggested that it may exert its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating metabolism.
Biochemical and physiological effects:
Studies have shown that 4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide exhibits various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, it has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the advantages of using 4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide in lab experiments is its potential as a therapeutic agent. It has been found to exhibit various biochemical and physiological effects that make it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide. One potential direction is the further investigation of its mechanism of action and signaling pathways. Another potential direction is the development of more efficient synthesis methods that can improve the yield and bioavailability of the compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials. Finally, the potential of this compound as a therapeutic agent for various diseases should be explored further.
合成法
The synthesis of 4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide involves the reaction of 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid with 3-methylthiophenol in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with cyclohexylamine to obtain the desired product.
科学的研究の応用
4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential as a neuroprotective agent and as a treatment for metabolic disorders.
特性
IUPAC Name |
4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-9-7-10(2)16-14(18)13(9)15(19)17-11-5-4-6-12(8-11)20-3/h7,11-12H,4-6,8H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVMFIUCKFSTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)NC2CCCC(C2)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-N-(3-methylsulfanylcyclohexyl)-2-oxo-1H-pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)
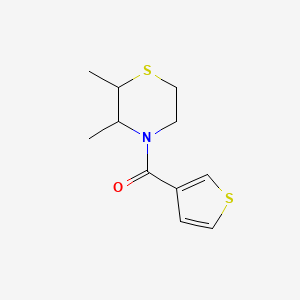
![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)

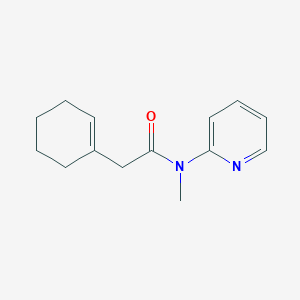
![3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
![3-[(5-methyl-1,2-oxazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7594102.png)
![5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)



